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This guide provides a comprehensive comparison of the safety profile of (Rac)-Etavopivat, an

investigational pyruvate kinase-R (PKR) activator, with established treatments for sickle cell

disease (SCD), beta-thalassemia, and pyruvate kinase (PK) deficiency. All quantitative data is

summarized in structured tables for clear comparison, and detailed methodologies for key

clinical trials are provided. Signaling pathways and experimental workflows are visualized using

Graphviz diagrams to facilitate understanding.

Introduction to (Rac)-Etavopivat
(Rac)-Etavopivat is an oral, small-molecule allosteric activator of erythrocyte pyruvate kinase

(PKR). By activating PKR, Etavopivat is designed to increase adenosine triphosphate (ATP)

levels and decrease 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs)[1][2]

[3]. This mechanism is expected to improve RBC health and function, offering a potential new

therapeutic option for various hemoglobinopathies.
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Caption: Mechanism of action of (Rac)-Etavopivat.

Safety Profile Comparison
The following tables summarize the adverse event (AE) data from key clinical trials of (Rac)-
Etavopivat and current standard-of-care treatments for sickle cell disease, beta-thalassemia,

and pyruvate kinase deficiency.

Sickle Cell Disease (SCD)
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Treatment Clinical Trial
Common Adverse
Events (>10%
incidence)

Serious Adverse
Events

(Rac)-Etavopivat HIBISCUS (Phase 2)

Headache, Pyrexia,

Nausea, Arthralgia,

COVID-19[4]

Hepatic enzyme

increase (possibly

drug-related),

Hemoglobin decrease

(possibly drug-

related),

Cerebrovascular

accident (unrelated)[5]

Hydroxyurea MSH

Neutropenia, Bone

marrow suppression,

Nausea, Vomiting,

Anorexia

Sepsis (in one patient

in the non-intervention

arm of a study)

L-glutamine NCT01179217

Constipation, Nausea,

Headache, Abdominal

pain, Cough, Pain in

extremity, Back pain,

Chest pain

Hypersplenism,

Abdominal pain,

Dyspepsia, Burning

sensation, Hot flash

(led to treatment

discontinuation in

2.7% of patients)

Crizanlizumab SUSTAIN (Phase 2)
Headache, Pyrexia,

Nausea, Arthralgia

Infusion-related

reactions, Infections,

Bleeding-related

events

Voxelotor HOPE (Phase 3)

Headache, Diarrhea,

Abdominal pain,

Nausea, Fatigue,

Rash, Pyrexia

Vaso-occlusive crises

(emerging data

suggests a higher

occurrence)

Beta-Thalassemia
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Treatment Clinical Trial
Common Adverse
Events (>10%
incidence)

Serious Adverse
Events

(Rac)-Etavopivat
ENERGIZE-T (Phase

2, ongoing)

Data on specific

adverse events and

their frequencies are

not yet fully available

as the trial is ongoing.

Not yet reported.

Betibeglogene

Autotemcel

HGB-207 & HGB-212

(Phase 3)

Thrombocytopenia,

Neutropenia,

Stomatitis, Mucositis,

Febrile neutropenia,

Epistaxis, Decreased

appetite

Veno-occlusive liver

disease, Heart failure

(deemed likely related

to myeloablative

conditioning)

Luspatercept BELIEVE (Phase 3)

Bone pain, Arthralgia,

Dizziness,

Hypertension,

Hyperuricemia

Thromboembolic

events

Deferoxamine (Iron

Chelator)
Various

Local infusion site

reactions (pain,

swelling, erythema),

Auditory and

ophthalmic toxicity (at

high doses)

Renal dysfunction (at

high doses)

Deferiprone (Iron

Chelator)
Various

Nausea, Vomiting,

Abdominal pain,

Arthralgia, Increased

alanine

aminotransferase

Agranulocytosis,

Neutropenia

Deferasirox (Iron

Chelator)
Various

Abdominal pain,

Nausea, Vomiting,

Diarrhea, Skin rash,

Increased serum

creatinine

Renal impairment,

Hepatic impairment,

Gastrointestinal

hemorrhage
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Pyruvate Kinase (PK) Deficiency

Treatment Clinical Trial
Common Adverse
Events (>10%
incidence)

Serious Adverse
Events

(Rac)-Etavopivat
Not yet studied in this

indication
N/A N/A

Mitapivat

ACTIVATE &

ACTIVATE-T (Phase

3)

Estrone decreased

(males), Increased

urate, Back pain,

Estradiol decreased

(males), Arthralgia

Atrial fibrillation,

Gastroenteritis, Rib

fracture,

Musculoskeletal pain

Experimental Protocols
This section outlines the methodologies of key clinical trials cited in this guide.

(Rac)-Etavopivat: HIBISCUS Study (NCT04624659)
Workflow
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Caption: HIBISCUS Phase 2 Trial Workflow.

HIBISCUS (NCT04624659) Protocol Summary:

Study Design: A multi-center, Phase 2/3, randomized, double-blind, placebo-controlled trial.

Participants: Patients aged 12-65 years with any SCD genotype, hemoglobin (Hb) level ≥5.5

to ≤10.5 g/dL, and a history of 2-10 vaso-occlusive crises (VOCs) in the previous 12 months.

Intervention: Participants were randomized 1:1:1 to receive oral etavopivat 200 mg,

etavopivat 400 mg, or placebo once daily for 52 weeks.

Primary Endpoints:
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Annualized rate of independently adjudicated VOCs over 52 weeks.

Proportion of patients with a hemoglobin response (defined as a >1 g/dL increase from

baseline) at Week 24.

Secondary Endpoints: Assessments of hemolysis biomarkers (absolute reticulocyte count,

indirect bilirubin, and lactate dehydrogenase) and patient-reported outcomes.

Comparator Drug Trial Protocols
Hydroxyurea (MSH Study): A double-blind, placebo-controlled study to determine if orally

administered hydroxyurea at maximally tolerated doses could decrease the frequency of

painful crises by at least 50% in patients with sickle cell anemia who had at least three crises

in the preceding 12 months. Dosing was initiated at 15 mg/kg/day and escalated based on

blood counts.

L-glutamine (NCT01179217): A Phase 3, randomized, double-blind, placebo-controlled trial

in patients aged 5 years and older with sickle cell anemia or sickle β0-thalassemia and a

history of two or more painful crises in the previous year. Patients received 0.3 g/kg of L-

glutamine or placebo orally twice daily for 48 weeks.

Crizanlizumab (SUSTAIN Trial - NCT01895361): A Phase 2, randomized, double-blind,

placebo-controlled trial in patients aged 16-65 years with any SCD genotype and 2-10 VOCs

in the previous 12 months. Patients received intravenous crizanlizumab at 5 mg/kg or 2.5

mg/kg, or placebo, with two loading doses followed by monthly infusions for 52 weeks.

Voxelotor (HOPE Trial - NCT03036813): A Phase 3, randomized, double-blind, placebo-

controlled trial in patients aged 12 to 65 years with SCD and 1 to 10 VOCs in the previous

year. Participants received oral voxelotor at 1500 mg or 900 mg once daily, or placebo, for up

to 72 weeks.

Betibeglogene Autotemcel (HGB-207 & HGB-212 Trials - NCT02906202): Phase 3, single-

arm, open-label studies in patients with transfusion-dependent β-thalassemia. Patients

underwent myeloablative conditioning with busulfan followed by a single intravenous infusion

of betibeglogene autotemcel. The primary endpoint was transfusion independence.
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Luspatercept (BELIEVE Trial - NCT02604433): A Phase 3, randomized, double-blind,

placebo-controlled trial in adults with transfusion-dependent β-thalassemia. Patients received

subcutaneous injections of luspatercept (1.0 to 1.25 mg/kg) or placebo every 3 weeks for at

least 48 weeks, in addition to best supportive care.

Mitapivat (DRIVE PK Study - NCT02476916): A Phase 2, open-label, dose-ranging study in

adults with PK deficiency who were not regularly transfused. Patients were randomized to

receive mitapivat 50 mg or 300 mg twice daily for a 24-week core period, with an optional

extension period.

Conclusion
(Rac)-Etavopivat has demonstrated a generally well-tolerated safety profile in Phase 2 clinical

trials for sickle cell disease, with most adverse events being mild to moderate and consistent

with the underlying disease. The ongoing Phase 2 trials in thalassemia will provide further

insights into its safety in this patient population. This guide provides a framework for

researchers and clinicians to compare the safety of Etavopivat with existing therapies, aiding in

the evaluation of its potential role in the management of hemoglobinopathies. As with all

investigational therapies, the full safety and efficacy profile of (Rac)-Etavopivat will be further

elucidated through ongoing and future clinical trials.
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To cite this document: BenchChem. [(Rac)-Etavopivat Safety Profile: A Comparative Analysis
Against Existing Treatments for Hemoglobinopathies]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10829266#benchmarking-rac-
etavopivat-s-safety-profile-against-existing-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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